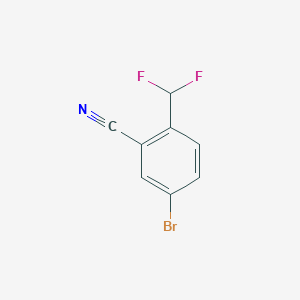

5-Bromo-2-(difluoromethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNMOMYLFSOFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Difluoromethyl Benzonitrile and Analogues

Strategies for Regioselective Bromination of Benzonitrile (B105546) Precursors

The introduction of a bromine atom at a specific position on the benzonitrile ring is a critical step that dictates the final structure and properties of the target molecule. Both direct and indirect methods have been refined to achieve the desired regioselectivity.

Direct Bromination Approaches and Reagent Specificity

Direct electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.govnih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring, the choice of brominating agent, and the reaction conditions. nih.gov For benzonitrile precursors, the electron-withdrawing nature of the nitrile group directs incoming electrophiles to the meta-position. However, the presence of other directing groups can lead to a mixture of isomers.

A variety of brominating agents are available, each with its own level of reactivity and selectivity. nih.gov N-Bromosuccinimide (NBS) is a versatile and widely used reagent for regioselective electrophilic aromatic brominations, often in the presence of a catalyst like silica (B1680970) gel. nih.gov Other reagents include bromine (Br₂), which can be generated in situ, and 1,3-dibromo-5,5-dimethylhydantoin. nih.gov The choice of solvent can also influence the outcome of the reaction; for instance, NBS in ionic liquids or THF can exhibit high regioselectivity. nih.gov

| Reagent/System | Selectivity | Reference |

| N-Bromosuccinimide (NBS)/Silica Gel | Good for regioselective brominations | nih.gov |

| Tetraalkylammonium tribromides | Highly para-selective for phenols | nih.gov |

| Zeolites | High para-selectivity for substrates like toluene | nih.gov |

| Bromine (Br₂) in Cu(NO₃)₂/HBr/O₂/H₂O | Displays regioselectivity | nih.gov |

In a specific example of positioning bromination, m-trifluoromethylfluorobenzene was treated with dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to produce 4-fluoro-2-trifluoromethyl bromobenzene, a precursor for related compounds. google.com

Indirect Bromination Sequences

Indirect methods offer an alternative route when direct bromination fails to provide the desired regioisomer or when the substrate is sensitive to the harsh conditions of direct bromination. These sequences often involve the introduction of a directing group that can be later replaced by bromine.

One common indirect strategy involves the use of organometallic intermediates. For instance, arylboronic acids can be converted to their corresponding bromo-arenes by reacting with N-bromosuccinimide. organic-chemistry.org Similarly, organotrifluoroborates can be rapidly and regioselectively converted into organic bromides using sodium bromide in the presence of chloramine-T. organic-chemistry.org Another approach involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a bromide ion.

Innovations in Difluoromethylation Techniques for Benzonitrile Scaffolds

The difluoromethyl group (-CF₂H) has gained significant attention in drug design as it can act as a lipophilic hydrogen bond donor and a bioisostere for thiol and alcohol groups. princeton.edu Consequently, the development of efficient methods for its introduction onto aromatic scaffolds is of great interest.

Metal-Catalyzed Difluoromethylation of Aromatic Systems

Metal-catalyzed cross-coupling reactions are a powerful tool for the direct and selective introduction of the difluoromethyl group into aromatic rings. princeton.edu These methods typically involve the reaction of an aryl electrophile (like an aryl halide) or nucleophile with a difluoromethylating agent in the presence of a metal catalyst.

Recent advancements have focused on using readily available sources of the CF₂H group. For example, a metallaphotoredox catalysis strategy has been developed for the difluoromethylation of aryl bromides using bromodifluoromethane as the difluoromethyl radical source. princeton.edu This dual nickel/photoredox catalytic system enables the reaction to proceed under mild conditions. princeton.edu Another approach involves the copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield the difluoromethylated aromatic compound. acs.org

| Catalyst System | Aryl Substrate | Difluoromethyl Source | Key Features |

| Dual Nickel/Photoredox | Aryl Bromides | Bromodifluoromethane | Mild conditions, broad applicability |

| Copper | Aryl Iodides | α-Silyldifluoroacetates | Two-step sequence involving decarboxylation |

| Base Metal (e.g., Nickel) | Aryl Chlorides | ClCF₂H | Involves a difluoromethyl radical |

Radical Difluoromethylation Pathways and Reagent Development

Radical difluoromethylation offers a complementary approach to metal-catalyzed methods. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with the aromatic substrate. rsc.org

A variety of reagents have been developed to serve as sources of the difluoromethyl radical. Bromodifluoromethane can be harnessed as an effective source of the difluoromethyl radical through a silyl-radical-mediated halogen abstraction. princeton.edu Another strategy employs commercially available sodium difluoromethane sulfonate as the •CF₂H radical source under visible-light photoredox catalysis, using O₂ as a green oxidant. nih.gov This method avoids the need for pre-functionalized substrates and metal additives. nih.gov

Wittig-Type Olefination for Difluorovinyl Precursors and Subsequent Reduction

An alternative, multi-step strategy for introducing a difluoromethyl group involves the initial formation of a difluorovinyl group, which is subsequently reduced. The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes, including difluorovinyl compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

In this approach, a suitable benzaldehyde precursor is reacted with a difluoromethyl phosphonium ylide (a Wittig reagent). researchgate.net For example, 4-formylbenzonitrile can undergo a Wittig-type olefination to synthesize 4-(2,2-difluorovinyl)benzonitrile. researchgate.net The resulting difluorovinyl group can then be reduced to a difluoromethyl group through catalytic hydrogenation or other reduction methods. This two-step sequence provides a valuable alternative for synthesizing difluoromethylated benzonitriles.

Convergent and Divergent Synthetic Pathways to 5-Bromo-2-(difluoromethyl)benzonitrile

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthesis:

Divergent Synthesis:

A divergent pathway would begin with a common intermediate that can be elaborated into a variety of analogues, including the target molecule. A logical starting point is 2-amino-5-bromobenzonitrile. The introduction of the difluoromethyl group can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then reacted with a source of difluoromethyl radicals. This approach is advantageous for creating a library of compounds, as the common intermediate can be subjected to various transformations to yield a range of structurally related molecules.

Another potential divergent route starts from o-fluorobenzonitrile. This compound can undergo bromination to yield 5-bromo-2-fluorobenzonitrile. Subsequent nucleophilic substitution of the fluorine atom with a difluoromethyl source would provide the target compound. A patent describes a method for synthesizing 5-bromo-2-fluorobenzonitrile by reacting o-fluorobenzoyl chloride with ammonia water to get o-fluorobenzamide, followed by dehydration to o-fluorobenzonitrile, and finally bromination using dibromohydantoin in sulfuric acid google.com.

| Synthetic Strategy | Starting Material | Key Transformation | Advantages |

| Convergent | 1-bromo-4-(difluoromethyl)benzene | Nitrile group introduction | High overall yield, simplified purification |

| Divergent | 2-amino-5-bromobenzonitrile | Sandmeyer-type difluoromethylation | Access to a library of analogues |

| Divergent | o-fluorobenzonitrile | Bromination and subsequent difluoromethylation | Utilizes readily available starting materials |

Optimization of Reaction Conditions and Process Development for Scalability

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that require careful consideration include solvent choice, reaction temperature, catalyst loading, and reaction time.

For the bromination step in a divergent synthesis starting from a fluorinated benzonitrile, the choice of brominating agent and reaction medium is critical. A patented method for the synthesis of 5-bromo-2-fluorobenzonitrile utilizes dibromohydantoin in 75-90% sulfuric acid, with the reaction proceeding at 10-15°C for 4 hours to achieve a yield of 80-85% google.com. The use of sulfuric acid as a solvent and catalyst is effective, but its corrosive nature and the generation of acidic waste present challenges for large-scale production.

Optimization studies for similar reactions have explored alternative solvents and catalysts. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to be a "greener" and effective solvent compared to more hazardous options like dichloromethane and benzene (B151609) scielo.br. The reaction time was also significantly reduced from 20 hours to 4 hours without compromising the yield scielo.br. Such principles can be applied to the synthesis of this compound to develop more sustainable and scalable processes.

The dehydration of the amide to the nitrile is another critical step. Thionyl chloride or phosphorus oxychloride are commonly used dehydrating agents google.com. Optimization would involve minimizing the excess of these corrosive reagents and exploring milder, solid-supported reagents to simplify work-up procedures.

| Reaction Step | Parameter | Conventional Condition | Optimized/Scalable Condition | Rationale for Optimization |

| Bromination | Solvent | Concentrated Sulfuric Acid google.com | High-boiling, recyclable organic solvent | Reduced corrosion and waste generation |

| Bromination | Temperature | 10-15°C google.com | Optimized for impurity profile and reaction rate | Balance between reaction speed and selectivity |

| Dehydration | Reagent | Thionyl Chloride/Phosphorus Oxychloride google.com | Catalytic or solid-supported dehydrating agents | Easier purification and reduced waste |

| Overall Process | Work-up | Dichloromethane extraction google.com | Extraction with a greener solvent, crystallization | Minimized use of hazardous solvents |

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The application of green chemistry principles is essential for the sustainable synthesis of halogenated benzonitriles. This involves a holistic approach that considers waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency.

One key aspect is the selection of solvents. Traditional syntheses often employ halogenated solvents like dichloromethane, which are environmentally persistent and pose health risks. The exploration of greener alternatives such as ionic liquids or recyclable organic solvents is a significant step towards a more sustainable process. A novel green synthesis of benzonitrile utilizes an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for a metal salt catalyst and simplifying the separation process researchgate.netrsc.org. This approach resulted in a 100% yield and conversion, and the ionic liquid could be easily recovered and recycled researchgate.netrsc.org.

The choice of reagents is also crucial. The use of highly toxic and hazardous reagents should be avoided whenever possible. For example, replacing traditional brominating agents with less hazardous alternatives or developing catalytic bromination methods can significantly improve the environmental footprint of the synthesis. The principles of "chlorine-free synthesis" advocate for avoiding halogenated compounds where feasible and developing innovative synthetic pathways with better environmental and health impacts iupac.org.

Furthermore, process intensification through the use of flow chemistry or microwave-assisted synthesis can lead to improved energy efficiency, reduced reaction times, and better control over reaction parameters, ultimately contributing to a greener and more scalable manufacturing process.

| Green Chemistry Principle | Application in Benzonitrile Synthesis | Example/Benefit |

| Waste Prevention | Use of catalytic reagents instead of stoichiometric ones. | Reduces the formation of inorganic salts as byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Convergent syntheses often exhibit higher atom economy. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. | Use of acetonitrile instead of dichloromethane or benzene scielo.br. Employing ionic liquids that can be recycled researchgate.netrsc.org. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. | Reduces reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where applicable. | While not directly applicable to this specific molecule yet, it is a key principle for future development. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Simplifies the synthetic route and reduces waste. |

Mechanistic Investigations of Reactivity and Reaction Pathways Involving 5 Bromo 2 Difluoromethyl Benzonitrile

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, especially those bearing electron-withdrawing groups. The presence of both a nitrile (-CN) and a difluoromethyl (-CHF₂) group, which are strongly electron-withdrawing, renders the aromatic ring of 5-bromo-2-(difluoromethyl)benzonitrile susceptible to nucleophilic attack.

In the context of nucleophilic aromatic substitution, the bromine atom at the C-5 position serves as a leaving group. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

While the bromine is the primary leaving group in SNAr reactions, the nitrile group can also be a site of reactivity. Under certain conditions, strong nucleophiles can attack the electrophilic carbon of the nitrile, leading to addition reactions or even displacement of the cyano group. However, in the context of SNAr on an activated aryl halide like this compound, the substitution of the bromine atom is generally the more facile and predominant pathway. The relative reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile has been studied, indicating that the bromine atom is more readily substituted. A similar preference for bromide as the leaving group over other potential sites of attack is expected for this compound.

The difluoromethyl group (-CHF₂) plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. The -CHF₂ group is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This electron withdrawal occurs through a strong inductive effect (-I effect).

The electron-withdrawing nature of the difluoromethyl group can be quantified by its Hammett substituent constant (σ). The Hammett constants for the difluoromethyl group indicate its electron-accepting character through both inductive and resonance effects. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but, critically, it activates the ring for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate.

The combined electron-withdrawing effects of the difluoromethyl group at the C-2 position and the nitrile group at the C-1 position make the carbon atoms of the aromatic ring, particularly those ortho and para to these groups, more electrophilic. This increased electrophilicity facilitates the initial attack by a nucleophile, which is the rate-determining step in many SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound, as an aryl bromide, is a suitable electrophilic partner for this reaction. The electron-withdrawing nature of the difluoromethyl and nitrile groups can enhance the rate of the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle.

A typical Suzuki-Miyaura coupling protocol for an aryl bromide like this compound would involve a palladium source, a phosphine ligand, a base, and a solvent. The choice of these components can significantly impact the reaction's efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile (B114466) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 |

| 2 | 1-Bromo-4-nitrobenzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 98 |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura reactions with similar substrates and does not represent experimentally verified results for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other fine chemicals. This compound can be effectively coupled with a wide range of primary and secondary amines using this methodology.

The success of the Buchwald-Hartwig amination often depends on the selection of the palladium catalyst and, crucially, the phosphine ligand. Sterically hindered and electron-rich phosphine ligands are generally employed to facilitate the catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 92 |

Note: The data in this table is illustrative of typical conditions for Buchwald-Hartwig amination with similar substrates and does not represent experimentally verified results for this compound.

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The electron-deficient nature of the this compound substrate would likely make it a good candidate for this transformation.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. A palladium catalyst and a base are required. The regioselectivity of the addition to the alkene is a key consideration in this reaction.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner to couple with an organohalide. A key advantage of the Stille reaction is the stability of the organotin reagents, although their toxicity is a drawback.

Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | Key Reagents |

|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | Pd catalyst, Base |

These alternative coupling paradigms provide a broad toolkit for the further functionalization of the this compound scaffold, enabling the synthesis of a diverse range of complex molecules.

Electrophilic Aromatic Substitution Dynamics

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. The mechanism typically involves a two-step process: initial attack by an electrophile (E+) on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton (H+) to restore aromaticity.

The rate and regioselectivity of EAS reactions on this compound are governed by the combined influence of its three substituents: the cyano group (-CN), the difluoromethyl group (-CHF₂), and the bromo group (-Br).

Substituent Effects:

Cyano Group (-CN): This group is strongly deactivating and a meta-director. Its strong electron-withdrawing nature, through both inductive and resonance effects, destabilizes the arenium ion intermediate, thus slowing down the reaction.

Difluoromethyl Group (-CHF₂): Similar to the trifluoromethyl group (-CF₃), the -CHF₂ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I effect). Consequently, it is a strong deactivating group and a meta-director.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directors because their lone pairs can donate electron density through resonance (+M effect) to stabilize the arenium ion, particularly when the attack is at the ortho or para positions.

The benzene ring of this compound is heavily deactivated due to the presence of three electron-withdrawing groups, making EAS reactions proceed under harsh conditions, if at all. The regiochemical outcome of a potential substitution is determined by the competing directing effects of the substituents. For an incoming electrophile, the potential sites of attack are C4 and C6 (the two vacant positions on the ring).

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -CN | 1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | meta (to C3, C5) |

| -CHF₂ | 2 | -I (Withdrawing) | None | Strongly Deactivating | meta (to C4, C6) |

| -Br | 5 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para (to C4, C6) |

As shown in the table, the directing effects of the -CHF₂ and -Br groups converge, strongly favoring substitution at positions C4 and C6. The deactivating nature of all three groups, however, makes such reactions challenging. For instance, in the synthesis of the related compound 5-bromo-2-fluorobenzonitrile, the bromination of 2-fluorobenzonitrile occurs at the 5-position, para to the activating fluoro group and meta to the deactivating nitrile group, illustrating these directing principles. youtube.com

Radical Reaction Pathways and Their Chemical Kinetics

Free radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. For this compound, several radical pathways can be envisaged, though specific kinetic studies on this molecule are scarce.

A plausible radical pathway involves the homolytic cleavage of the Carbon-Bromine bond, which is weaker than the C-H, C-F, and C-C bonds within the molecule. This can be initiated by UV light or a chemical radical initiator to form an aryl radical.

Initiation: R• + Ar-Br → R-Br + Ar•

Propagation: Ar• + H-X → Ar-H + X•

Termination: Ar• + Ar• → Ar-Ar

Another potential pathway involves modern photocatalytic methods. Studies on related aryl halides have shown that a photocatalyst can mediate the reaction between the aryl halide and a radical source. For example, a difluoromethyl radical (•CF₂H), generated from a source like bromodifluoromethane, can be trapped by a Ni(II)-aryl intermediate formed from the oxidative addition of an aryl bromide to a Ni(0) complex. Subsequent reductive elimination yields the difluoromethylated arene. nih.gov This suggests a potential synthetic route where the bromine atom of this compound could be substituted via a radical-mediated process.

Cycloaddition Reactions and Their Regioselectivity

While the nitrile group in benzonitriles can participate in certain cycloadditions, a more common pathway involves its conversion into a 1,3-dipole, such as a benzonitrile (B105546) oxide, which can then undergo a [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne).

Considering the hypothetical this compound N-oxide, its reaction with an unsymmetrical alkene like propene would lead to two possible regioisomers: 3-(5-Bromo-2-(difluoromethyl)phenyl)-5-methyl-4,5-dihydroisoxazole and 3-(5-Bromo-2-(difluoromethyl)phenyl)-4-methyl-4,5-dihydroisoxazole.

The regioselectivity of such 1,3-dipolar cycloadditions is governed by both electronic and steric factors. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the pathway with the smaller HOMO-LUMO energy gap and larger orbital coefficient overlap.

| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Possible Regioisomers | Factors Influencing Selectivity |

| This compound N-oxide | Propene | 5-methyl-substituted isoxazole | Electronic: FMO energy gaps and orbital coefficients. |

| 4-methyl-substituted isoxazole | Steric: Minimization of steric hindrance between substituents in the transition state. |

In many cases, the cycloaddition of benzonitrile oxides to terminal alkenes yields the 5-substituted isoxazole as the major product. nih.gov The regioselectivity can be precisely predicted through computational studies that model the transition state energies for the different possible pathways.

Computational and Theoretical Studies of 5 Bromo 2 Difluoromethyl Benzonitrile

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the arrangement of electrons and nuclei within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in determining the electronic structure of molecules. This method is used to predict the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy on the potential energy surface. For 5-Bromo-2-(difluoromethyl)benzonitrile, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely compute key structural parameters. tandfonline.comresearchgate.net These calculations provide insights into how the substituents—the bromine atom, the difluoromethyl group, and the nitrile group—influence the geometry of the benzene (B151609) ring.

The optimization process yields data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the C-Br, C-CN, and C-CHF2 bond lengths and any distortions in the benzene ring from a perfect hexagon caused by the electronic and steric effects of the substituents. Similar DFT studies on related molecules like 5-Bromo-2-methoxybenzonitrile have been used to determine these fundamental geometric parameters. orientjchem.org By mapping the potential energy landscape, DFT can also identify different conformers (rotational isomers) of the difluoromethyl group and calculate their relative energies.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | 1.89 | |

| C-C (ring avg.) | 1.39 | |

| C-CN | 1.45 | |

| C≡N | 1.15 | |

| C-CHF2 | 1.51 | |

| **Bond Angles (°) ** | ||

| C-C-Br | 119.5 | |

| C-C-CN | 121.0 | |

| C-C-CHF2 | 122.5 | |

| Dihedral Angles (°) | ||

| H-C-C-C | 0.0 / 180.0 |

Note: These values are illustrative and representative of typical DFT calculation results for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

For this compound, FMO analysis reveals how the electron-withdrawing nature of the bromine, difluoromethyl, and nitrile groups affects the energy and distribution of these key orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This information is crucial for predicting how the molecule will interact with other reagents in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.3 | Chemical reactivity and stability |

Note: Values are representative examples derived from DFT calculations on analogous structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior.

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the difluoromethyl group. By simulating the molecule in a solvent or in a condensed phase, researchers can understand how intermolecular forces influence its preferred conformations. A study on the parent molecule, benzonitrile (B105546), used MD simulations to reveal insights into local ordering and intermolecular interactions in the liquid state, such as the formation of antiparallel configurations driven by Coulombic forces involving the nitrile group. stanford.edu Similar simulations for the substituted compound would shed light on how the bromine and difluoromethyl groups alter these interactions, affecting properties like solvation, crystal packing, and transport phenomena. These simulations provide a dynamic picture that complements the static view from quantum chemical calculations. stanford.edu

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. It allows for the characterization of short-lived, high-energy species like transition states that are difficult to observe experimentally.

A key goal in mechanistic studies is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. Computational methods, particularly DFT, can be used to search for and characterize the geometry and energy of transition states. researchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the C-Br bond, computational modeling can identify the precise structure of the TS. acs.org Frequency calculations are performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Calculating the activation barriers for different possible pathways allows for the prediction of the most favorable reaction mechanism. mdpi.com

Table 3: Illustrative Reaction Barrier Calculations for a Hypothetical Reaction

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Pathway A (e.g., ortho-attack) | 0.0 | +25.3 | 25.3 |

| Pathway B (e.g., meta-attack) | 0.0 | +35.1 | 35.1 |

Note: This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in several ways. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). tandfonline.com In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

For more detailed studies, explicit solvent models can be used, where individual solvent molecules are included in the simulation. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. By performing calculations in both the gas phase and with a solvent model, researchers can quantify the impact of the solvent on the stability of reactants, products, and transition states, thereby providing a more accurate prediction of reaction energetics and selectivity in a realistic chemical environment. researchgate.net

Structure-Reactivity Relationships Derived from Computational Data

The reactivity of this compound is intrinsically linked to its electronic and structural properties. Computational chemistry provides a lens to inspect these properties at the atomic level. Through methods like DFT, it is possible to calculate a variety of molecular descriptors that inform the molecule's reactivity.

Key insights into the structure-reactivity relationship can be derived from the analysis of:

Molecular Geometry: Optimized bond lengths and angles can reveal areas of steric strain or unusual bonding that can influence reactivity.

Electronic Properties: The distribution of electron density, often visualized through electrostatic potential maps, highlights electrophilic and nucleophilic sites. Atomic charges, such as those calculated through Mulliken population analysis, quantify this distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For instance, the electron-withdrawing nature of the nitrile (-CN), bromo (-Br), and difluoromethyl (-CF2H) groups would significantly influence the electronic landscape of the benzene ring. DFT calculations could precisely quantify the extent of this electron withdrawal and its effect on the reactivity of the aromatic ring towards, for example, nucleophilic aromatic substitution.

Below is a hypothetical table of computational data for this compound, illustrating the types of parameters that would be derived from a DFT study and used to infer reactivity.

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| C-Br Bond Length | 1.90 Å | Potential site for cleavage in certain reactions. |

| C-CN Bond Length | 1.45 Å | Indicates a strong bond, with the nitrile group acting as a strong electron sink. |

| Mulliken Charge on C-Br | +0.05 | The carbon attached to the bromine is slightly electrophilic, making it a potential target for nucleophiles. |

| Mulliken Charge on Br | -0.05 | |

| Mulliken Charge on N (of CN) | -0.50 | The nitrogen atom is a nucleophilic center. |

| HOMO Energy | -7.5 eV | A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 6.3 eV | Indicates a relatively stable molecule. |

Predictive Modeling for Novel Derivative Design

Building upon the foundational understanding from computational studies, predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) can be employed to design novel derivatives of this compound with desired properties. semanticscholar.orgchemrxiv.orgmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

The process of predictive modeling for novel derivative design would typically involve:

Dataset Generation: A series of derivatives of this compound would be synthesized or computationally designed.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is developed that correlates the calculated descriptors with the activity of interest. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In Silico Screening: The validated QSAR model can then be used to predict the activity of a large virtual library of yet-to-be-synthesized derivatives, allowing for the prioritization of candidates with the most promising profiles for synthesis and testing. researchgate.netnih.govresearchgate.net

A hypothetical QSAR model for a specific biological activity of this compound derivatives might look like the following:

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.01 | Lower molecular weight is slightly favored for activity. |

| Dipole Moment | +0.2 | A higher dipole moment is beneficial for activity. |

| HOMO Energy | -0.3 | A lower HOMO energy (stronger electron-donating ability) is negatively correlated with this hypothetical activity. |

Through such in silico approaches, the design of novel derivatives can be significantly streamlined, reducing the time and resources required for the discovery of new chemical entities with optimized properties. nih.gov

Research Applications and Derivative Synthesis of 5 Bromo 2 Difluoromethyl Benzonitrile

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

5-Bromo-2-(difluoromethyl)benzonitrile is anticipated to be a highly versatile building block in organic synthesis. Its structure features three key functional groups: a bromine atom, a difluoromethyl group, and a nitrile moiety, each offering distinct opportunities for chemical transformation. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles. nbinno.com The electron-withdrawing nature of both the nitrile and the difluoromethyl group activates the aromatic ring for certain reactions and influences the regioselectivity of further substitutions. This multi-functionality allows for sequential and controlled modifications, making it a valuable precursor for complex molecular architectures in pharmaceutical and material science research. nbinno.comchemimpex.com

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl compounds |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-aryl amine derivatives |

| Nitrile Hydrolysis | H₃O⁺ | Bromo-difluoromethyl-benzoic acid |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Bromo-difluoromethyl-benzylamine |

Precursor for Advanced Medicinal Chemistry Synthon Development

The unique combination of a bromine atom, a difluoromethyl group, and a nitrile on a benzene (B151609) ring makes this compound an attractive starting material for the development of advanced synthons in medicinal chemistry.

The strategic placement of reactive sites on the this compound scaffold makes it a suitable precursor for a variety of heterocyclic systems that are prevalent in pharmacologically active molecules.

Quinazolines : Analogous compounds like 2-bromo-5-fluorobenzonitrile (B41413) are utilized in the synthesis of quinazolines, which are known to have applications as antitumor and anti-inflammatory agents. fluoromart.comossila.com The ortho positioning of the reactive nitrile and a potential amino group (introduced via reduction or displacement of the bromine) can facilitate intramolecular cyclization to form the quinazoline core. Various synthetic methods, including metal-catalyzed and iodine-catalyzed reactions, are employed for quinazoline synthesis from precursors like 2-aminobenzophenones and benzylamines. nih.govbeilstein-journals.org

Benzimidazoles : Benzimidazoles are another important class of heterocyclic compounds in medicinal chemistry. The synthesis often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov this compound could be converted to a corresponding o-phenylenediamine derivative through a series of functional group transformations, which would then be a key intermediate for cyclization into novel substituted benzimidazoles. nih.govgoogle.com

Isoxazolines : The nitrile group of the parent compound can be converted into a nitrile oxide in situ. This reactive intermediate can then undergo [3+2] cycloaddition reactions with alkenes to regioselectively form isoxazoline rings. nih.gov Isoxazoline-containing compounds are known to possess a range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. nih.gov This synthetic route provides a direct method for incorporating the bromo-difluoromethylphenyl moiety into isoxazoline scaffolds. mdpi.comresearchgate.net

Fluorinated organic molecules are of significant interest in the design of ligands for biological targets due to the unique properties conferred by fluorine atoms. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and improving binding affinity to target proteins. The lipophilicity of the difluoromethyl group can also enhance membrane permeability and metabolic stability. Therefore, derivatives of this compound are promising candidates for the synthesis of novel ligands aimed at various biological targets, including enzymes and receptors.

The incorporation of fluorine, particularly difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov The CHF₂ group, present in this compound, offers specific advantages. It is more polar than the CF₃ group and can act as a hydrogen bond donor, which can lead to improved target binding and pharmacokinetic properties. nih.gov

Using this compound as a building block allows for the direct and strategic introduction of the difluoromethyl group into a target molecule without the need for challenging late-stage difluoromethylation reactions. researchgate.net This approach is valuable for creating libraries of fluorinated compounds for structure-activity relationship (SAR) studies. The presence of fluorine has been shown to improve metabolic stability by blocking sites of oxidative metabolism. mdpi.com

| Fluorine-Containing Group | Key Properties in Drug Design |

| Difluoromethyl (-CHF₂) | Hydrogen bond donor capability, bioisostere for -OH or -SH, moderate lipophilicity. |

| Trifluoromethyl (-CF₃) | High lipophilicity, metabolic stability, strong electron-withdrawing nature. |

Role in Agrochemical Research and Active Ingredient Development

Fluorinated compounds play a crucial role in modern agrochemical research. The introduction of fluorine can enhance the efficacy, stability, and selectivity of herbicides, insecticides, and fungicides. Closely related compounds such as 5-Bromo-2-fluorobenzonitrile are known to be valuable intermediates in the synthesis of agrochemicals. chemimpex.com By analogy, this compound is expected to be a key building block for the development of new active ingredients in the agrochemical industry. The unique electronic properties and metabolic stability conferred by the difluoromethyl group can lead to the discovery of novel crop protection agents with improved performance and environmental profiles. researchgate.net

Material Science Applications

Dihalogenated benzonitrile (B105546) derivatives are recognized as important precursors in material science, particularly for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). fluoromart.com These building blocks are used to create Thermally Activated Delayed Fluorescence (TADF) dyes. ossila.com The electron-withdrawing properties of the nitrile and difluoromethyl groups in this compound can be harnessed to tune the electronic and photophysical properties of organic materials. The bromine atom provides a convenient handle for further elaboration through cross-coupling reactions to build larger conjugated systems required for advanced electronic materials. nbinno.com

Synthesis of Organic Light-Emitting Diode (OLED) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The development of efficient emitter materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. Thermally Activated Delayed Fluorescence (TADF) emitters, in particular, have garnered significant attention as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules often involves the combination of electron-donating and electron-accepting units to achieve a small singlet-triplet energy splitting (ΔEST).

Dihalogenated benzonitrile derivatives are recognized as valuable precursors for the synthesis of TADF dyes. fluoromart.com The benzonitrile group acts as an electron-accepting moiety, and the halogen atoms provide sites for cross-coupling reactions to introduce various donor groups. For instance, compounds similar to this compound have been used as building blocks in the synthesis of TADF emitters for OLED applications. fluoromart.com

While specific examples of OLEDs incorporating emitters synthesized directly from this compound are not extensively documented in publicly available research, the compound's structure is well-suited for this purpose. The bromine atom can be readily functionalized through reactions like Suzuki or Buchwald-Hartwig couplings to attach electron-donating groups. The difluoromethyl group can enhance the electron-accepting nature of the benzonitrile core and improve the material's thermal and chemical stability.

Table 1: Potential Donor Moieties for TADF Emitter Synthesis with this compound

| Donor Moiety | Potential Coupling Reaction |

| Carbazole | Buchwald-Hartwig amination |

| Phenoxazine | Buchwald-Hartwig amination |

| Acridine | Buchwald-Hartwig amination |

| Triphenylamine | Suzuki or Buchwald-Hartwig coupling |

The synthesis of a TADF emitter could involve a two-step reaction, including a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. ossila.com For example, a reaction sequence could involve the coupling of a donor moiety at the bromine position, followed by further modifications if necessary. The performance of the resulting OLED device would depend on the final molecular structure of the emitter.

Precursors for Specialty Polymers and Covalent Organic Frameworks (COFs)

The unique properties of this compound also make it a candidate as a monomer or precursor for the synthesis of specialty polymers and Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. nih.gov

The nitrile group of this compound can undergo cyclotrimerization to form triazine-linked COFs. This reaction is often catalyzed by molten salts at high temperatures. mdpi.com The resulting COF would possess a porous structure with the bromine and difluoromethyl groups decorating the pore walls. These functional groups could then be used for post-synthetic modification to tailor the properties of the COF for specific applications.

Furthermore, the bromine atom allows for the use of this compound in polymerization reactions based on cross-coupling chemistry. For example, it could be used in Suzuki polymerization with a diboronic acid to form a conjugated polymer. The incorporation of the difluoromethylbenzonitrile unit into the polymer backbone would influence its electronic properties, solubility, and thermal stability. Such polymers could find applications in organic electronics.

While the direct use of this compound in the synthesis of specialty polymers and COFs is not yet widely reported, the reactivity of its functional groups suggests its potential in creating novel materials with advanced properties.

Table 2: Potential Polymerization and Framework Synthesis Reactions

| Reaction Type | Co-monomer/Catalyst | Resulting Material |

| Cyclotrimerization | Molten ZnCl₂ | Triazine-linked COF |

| Suzuki Polymerization | Aryl diboronic acid / Pd catalyst | Conjugated Polymer |

| Sonogashira Polymerization | Diacetylene / Pd/Cu catalyst | Conjugated Polymer |

Radiochemistry and Radiotracer Synthesis for Advanced Imaging Research

The presence of a difluoromethyl group in this compound makes it an interesting candidate for radiochemistry and the synthesis of radiotracers for Positron Emission Tomography (PET). The introduction of a fluorine-18 (¹⁸F) radioisotope into molecules is a common strategy for developing PET tracers. While direct radiolabeling of a difluoromethyl group is challenging, this moiety can be part of a larger molecule designed for radiolabeling at a different position.

Alternatively, the bromine atom on the aromatic ring could be a site for radiohalogenation. However, the development of ¹⁸F-labeled tracers is often preferred due to the favorable decay properties of ¹⁸F. Research in this area would likely focus on developing multi-step synthetic routes to incorporate ¹⁸F into derivatives of this compound.

For example, the bromine could be replaced with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride. The resulting ¹⁸F-labeled compound could then be evaluated as a potential PET imaging agent, with the difluoromethylbenzonitrile portion of the molecule influencing its biological distribution and targeting properties. There is currently a lack of published research specifically detailing the radiosynthesis of tracers from this compound.

Development of Analytical Standards for Complex Mixture Analysis

In analytical chemistry, well-characterized standards are essential for the accurate identification and quantification of compounds in complex mixtures. Fluorinated organic compounds are increasingly prevalent in pharmaceuticals, agrochemicals, and industrial materials. The analysis of these compounds and their degradation products in environmental or biological samples requires appropriate analytical standards.

This compound, with its defined chemical structure and molecular weight, could serve as a valuable analytical standard. Its presence in a sample could be detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The development of analytical methods for the detection of fluorinated micropollutants is an active area of research. Having access to a range of fluorinated standards, including compounds like this compound, would aid in the development and validation of these methods. Currently, there is no specific information available in the public domain regarding its use as a certified reference material.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in the Study of 5 Bromo 2 Difluoromethyl Benzonitrile

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For 5-Bromo-2-(difluoromethyl)benzonitrile, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The nitrile (C≡N) group typically shows a strong, sharp absorption band in the range of 2220-2260 cm⁻¹. The difluoromethyl (CHF₂) group would be identified by its characteristic C-H stretching and bending vibrations, as well as C-F stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the C≡N stretch is also observable in the Raman spectrum, often with a strong intensity. The aromatic ring vibrations are typically strong in Raman spectra, providing detailed information about the substitution pattern. For instance, studies on similar molecules like 5-bromo-2-nitropyridine (B47719) have utilized FT-Raman to assign various vibrational modes. starshinechemical.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | FT-IR, FT-Raman |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| Difluoromethyl | C-H Stretching | 2900 - 3000 | FT-IR, FT-Raman |

| Difluoromethyl | C-F Stretching | 1000 - 1200 | FT-IR |

| C-Br Bond | Stretching | 500 - 600 | FT-IR, FT-Raman |

Note: The values in this table are predictions based on characteristic group frequencies and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy The proton (¹H) NMR spectrum reveals the number and types of hydrogen atoms in the molecule. For this compound, the aromatic protons will appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, doublet of doublets) will be dictated by their coupling to adjacent protons. The single proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This triplet would likely be found in the region of 6.5-7.5 ppm, as seen in analogous difluoromethyl-substituted aromatic compounds. rsc.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. In this compound, eight distinct carbon signals are expected. The carbon of the nitrile group appears in a characteristic region around 115-120 ppm. The aromatic carbons will have shifts influenced by the bromo, nitrile, and difluoromethyl substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy Given the presence of the difluoromethyl group, ¹⁹F NMR is a crucial technique. It is highly sensitive and provides information about the chemical environment of the fluorine atoms. For the CHF₂ group, a doublet is expected in the ¹⁹F NMR spectrum due to coupling with the single proton (²JFH). The chemical shift of this signal can provide insights into the electronic effects of the aromatic ring. In related difluoromethyl compounds, the ¹⁹F NMR signals appear in a characteristic range, for example, around -94 ppm. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Aromatic) | 7.5 - 8.0 | m | |

| ¹H (CHF₂) | 6.5 - 7.5 | t | ²JHF ≈ 55-60 |

| ¹³C (C≡N) | 115 - 120 | s | |

| ¹³C (Aromatic) | 110 - 140 | m | |

| ¹³C (CHF₂) | 110 - 120 | t | ¹JCF ≈ 240-250 |

| ¹⁹F (CHF₂) | -90 to -120 | d | ²JFH ≈ 55-60 |

Note: The values in this table are predictions based on data from analogous compounds and established NMR principles. 'm' denotes a multiplet, 't' a triplet, 's' a singlet, and 'd' a doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₈H₄BrF₂N), the molecular weight is approximately 232.03 g/mol . synquestlabs.com A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2) that are separated by two m/z units and have nearly equal intensity (approximately 1:1 ratio). libretexts.org This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. For this compound, expected fragmentation pathways include the loss of the bromine atom, the nitrile group (CN), or parts of the difluoromethyl group. miamioh.edu The stability of the resulting fragments will determine the relative intensities of the corresponding peaks in the mass spectrum. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental formula.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Comments |

| 231/233 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| 152 | [M - Br]⁺ | Loss of the bromine atom. |

| 205/207 | [M - CN]⁺ | Loss of the nitrile group. |

| 182 | [M - CHF₂]⁺ | Loss of the difluoromethyl group. |

Note: The m/z values are based on the most abundant isotopes and are predictions. The presence and intensity of these fragments depend on the ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene (B151609) ring.

The substitution on the benzene ring affects the energy of these transitions and thus the wavelength of maximum absorption (λmax). The benzonitrile (B105546) chromophore itself has characteristic absorptions. The presence of the bromo and difluoromethyl groups will cause shifts in these absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and may also affect their intensities. Analysis of the UV-Vis spectrum, often in conjunction with computational studies, can provide insights into the electronic structure of the molecule, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, studies on the benzonitrile cation have explored its electronic transitions in detail. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off the ordered array of molecules in a crystal, one can determine the exact atomic positions, bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Separation and Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods used in this context.

Thin-Layer Chromatography (TLC) TLC is a rapid and convenient technique for monitoring the progress of a reaction and getting a preliminary assessment of purity. rsc.org A small amount of the compound is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate. The compound will travel a certain distance up the plate depending on its polarity and interactions with the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

High-Performance Liquid Chromatography (HPLC) HPLC is a more sophisticated and quantitative chromatographic technique that offers high resolution and sensitivity. bldpharm.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's retention time, the time it takes to travel through the column, is a key identifier. By integrating the area under the peak in the chromatogram, the purity of the sample can be accurately determined, often to levels greater than 99%. starshinechemical.com

Table 4: Typical Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction monitoring, preliminary purity check |

| HPLC | C18-silica | Acetonitrile/Water gradient | Quantitative purity assessment, separation |

Note: The specific conditions (e.g., solvent ratios, gradient program) would need to be optimized for the best separation.

Future Research Directions and Emerging Paradigms for 5 Bromo 2 Difluoromethyl Benzonitrile Chemistry

Catalyst Development for Enhanced Selectivity and Efficiency

The advancement of synthetic routes involving 5-Bromo-2-(difluoromethyl)benzonitrile heavily relies on the development of highly selective and efficient catalysts. Future research will focus on creating catalytic systems that can distinguish between the different reactive sites on the molecule, primarily targeting the carbon-bromine (C-Br) bond for cross-coupling reactions while leaving the nitrile and difluoromethyl groups intact.

A promising area of research is the use of heterogeneous single-atom catalysts, which offer high efficiency, stability, and recyclability. For instance, a heterogeneous bifunctional nickel single-atom catalyst on carbon nitride (Ni1/CN) has shown remarkable performance in the selective C(sp²)–C(sp³) coupling of aryl bromides. acs.org Such a system's reactivity can be finely tuned by using external ligands. Computational and experimental studies have shown that bidentate ligands like 2,2′-bipyridine (bpy) and its derivatives can effectively promote C-C bond formation while suppressing side reactions like C-N bond formation. acs.org This tunable selectivity is crucial for the precise functionalization of molecules like this compound.

The table below illustrates the ligand-dependent selectivity observed in a model system, which could be extrapolated to the target compound.

| Ligand | C-C Coupling Yield (%) | C-N Coupling Yield (%) |

| No Ligand | 20 | 45 |

| Pyrrole (monodentate) | 28 | 66 |

| Pyridine (monodentate) | 30 | 62 |

| 2,2′-bipyridine (bpy) | 80 | Not Detected |

| dCF3bpy | 99 | Not Detected |

| This interactive table is based on data for the coupling of 4-bromobenzonitrile (B114466) and demonstrates the principle of tunable selectivity. acs.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. bohrium.comresearchgate.net For the synthesis of this compound and its derivatives, flow chemistry provides numerous advantages. bohrium.com The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, which is critical for managing exothermic reactions and improving selectivity. bohrium.comnih.gov

Continuous processing enables the telescoping of multiple reaction steps without the need to isolate and purify intermediates, significantly shortening production times. nih.gov This approach is particularly advantageous for multi-step syntheses, which are common in the production of complex pharmaceutical ingredients. researchgate.net Furthermore, flow chemistry allows for the safe handling of hazardous reagents or unstable intermediates by ensuring they are generated and consumed in small volumes within the reactor. researchgate.net As the demand for complex fluorinated compounds grows, the development of dedicated continuous flow processes will be essential for the efficient and cost-effective large-scale production of this compound. bohrium.com

Photoredox and Electrochemical Methods in Functionalization

Photoredox and electrochemical methods are emerging as powerful tools in organic synthesis, enabling transformations that are often challenging to achieve with traditional thermal methods. These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates under mild conditions.

Photoredox catalysis, in particular, has shown great potential for the functionalization of aryl halides. The aforementioned Ni single-atom catalyst system, for example, operates via a photoredox cycle where irradiation with a 440 nm LED lamp initiates the process. acs.org In this cycle, an aryl halide undergoes oxidative addition to a Ni(I) species, and subsequent steps involving radical addition and reductive elimination lead to the coupled product. acs.org This light-driven approach opens up new reaction pathways for this compound, allowing for novel C-C and C-heteroatom bond formations.

Electrosynthesis offers a reagent-free alternative for driving redox reactions, minimizing waste and improving the sustainability of chemical processes. The precise control over reaction potential in electrosynthesis can lead to high selectivity. Future research will explore the application of both photoredox and electrochemical methods to activate the C-Br bond of this compound, enabling its conversion into a wider range of valuable and complex products.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, is a cornerstone of green chemistry. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild aqueous conditions, significantly reducing the environmental impact of chemical synthesis.

For this compound, several classes of enzymes could be employed for specific transformations. For example, nitrile hydratases could selectively convert the nitrile group into an amide, a common functional group in pharmaceuticals. Halogenases or dehalogenases could be used to modify the C-Br bond, while oxidoreductases could potentially target other parts of the molecule. The development of a biocatalytic flow process for the synthesis of the antiviral drug Vidarabine highlights the potential of integrating enzymes into continuous manufacturing for enhanced efficiency and sustainability. nih.gov As enzyme engineering and discovery platforms continue to advance, the application of biocatalysis will provide highly efficient and sustainable routes for the synthesis and derivatization of this compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis and drug discovery. mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest novel synthetic routes, and even design molecules with desired properties from scratch. mdpi.comyoutube.com

For this compound, AI algorithms can be used to explore the vast chemical space of its potential derivatives. By learning the "language" of chemical structures and reactivity, models can propose novel compounds with optimized biological activity or material properties. youtube.com AI can also accelerate the discovery of new catalysts and the optimization of reaction conditions, reducing the number of experiments required and saving time and resources. For example, AI can simplify complex reaction pathways, enabling one-pot syntheses that would typically require multiple steps. mdpi.com The integration of AI and ML into the research and development workflow will undoubtedly accelerate the discovery of new applications for this compound.

Exploration of Novel Supramolecular Assemblies and Advanced Materials

The unique electronic properties conferred by the difluoromethyl group and the synthetic handles provided by the bromo and nitrile substituents make this compound an attractive building block for advanced materials. A particularly promising application is in the field of Organic Light-Emitting Diodes (OLEDs).

Dihalogenated benzonitriles, which are structurally similar to the target compound, have been successfully used as precursors for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes. fluoromart.comossila.com TADF materials are a third generation of OLED emitters that can achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The synthesis of a TADF dye from 2-bromo-5-fluorobenzonitrile (B41413) has resulted in an OLED device with a maximum external quantum efficiency of 5%. ossila.com The difluoromethyl group in this compound can be expected to modulate the electronic properties of resulting dyes, potentially leading to improved performance in terms of efficiency, color purity, and stability. Future research will focus on incorporating this building block into novel π-conjugated systems, supramolecular assemblies, and polymers to create next-generation materials for electronics and photonics.

Strategic Development Towards Sustainable Chemical Production

Achieving sustainable chemical production requires a holistic approach that integrates efficiency, safety, and environmental stewardship. The future development of chemistry involving this compound will be guided by these principles. The paradigms discussed in the preceding sections all contribute to this overarching goal.

Catalyst Development: Highly efficient and recyclable catalysts reduce waste and energy consumption. acs.org

Flow Chemistry: Continuous processing minimizes waste, improves energy efficiency, and enhances safety, making it an inherently greener technology. bohrium.comresearchgate.net

Photoredox/Electrosynthesis: These methods often operate at ambient temperatures and can reduce the need for stoichiometric chemical reagents.

Biocatalysis: The use of enzymes allows for reactions in water under mild conditions, using renewable resources and generating biodegradable waste. nih.gov

By strategically combining these advanced methodologies, the chemical industry can develop manufacturing processes for this compound and other fine chemicals that are not only economically viable but also environmentally responsible.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-(difluoromethyl)benzonitrile, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves sequential halogenation and fluorination steps. A common approach includes:

- Bromination : Starting with a benzonitrile precursor (e.g., 2-(difluoromethyl)benzonitrile), bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) . Reaction temperature (60–80°C) and stoichiometry are critical to avoid over-bromination.

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization is used to isolate the product, with yields ranging from 70–90% depending on the catalyst and solvent system .